![molecular formula C22H20N2O2S B2436548 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-18-3](/img/structure/B2436548.png)

3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

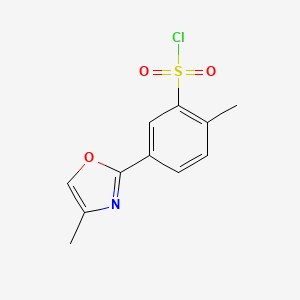

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that contain a thieno[3,2-d]pyrimidin-4(3H)-one moiety . They have been studied for their potential antitubercular activity . The presence of the methoxyphenyl and dimethylbenzyl groups could influence the properties and biological activity of the compound.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves the reaction of a suitable precursor with an amine . The exact synthesis route for this specific compound would depend on the available starting materials and the desired conditions.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the attached functional groups. The electron-deficient nature of the thieno[3,2-d]pyrimidin-4(3H)-one core could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the attached functional groups. The electron-deficient nature of the thieno[3,2-d]pyrimidin-4(3H)-one core could make it susceptible to nucleophilic attack .Applications De Recherche Scientifique

- Researchers have explored the antimycobacterial potential of this compound. In a study, several thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Some of these compounds exhibited significant antimycobacterial activity, making them potential candidates for antitubercular drug development .

- The compound has been used in the development of efficient and long-lasting green thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). By combining the benzothieno[3,2-d]pyrimidin-4-yl moiety with indolo[3,2-a]carbazole or diindolo[3,2-a:3’,2’-c]carbazole, two TADF emitters were created. These emitters exhibit green and yellow-green luminescence, making them valuable for OLED applications .

- Benzo[4,5]thieno[2,3-b]pyridine (BTP), a derivative of the compound, has been developed as an electron-deficient moiety with high triplet energy. Researchers synthesized BTP derivatives containing both BTP and carbazole groups. These materials serve as high triplet energy bipolar host materials, which are crucial for optoelectronic devices .

Antitubercular Activity

Organic Light-Emitting Diodes (OLEDs)

Triplet Energy Materials

Mécanisme D'action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an enzyme found in Mycobacterium tuberculosis and plays a crucial role in its energy metabolism .

Mode of Action

The compound interacts with Cyt-bd by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to produce sufficient energy for survival .

Biochemical Pathways

The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts this pathway, leading to a decrease in ATP production . This results in energy deprivation in the bacteria, affecting their survival and proliferation .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to energy deprivation . This makes the compound a potential candidate for the development of new antitubercular agents .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

Propriétés

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-14-4-5-15(2)17(10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHGKJIHPKAGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2436465.png)

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)

![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)